molecular formula C23H22N2O2 B14141352 N-(Dibenzylcarbamoyl)-N-methylbenzamide CAS No. 89174-80-1

N-(Dibenzylcarbamoyl)-N-methylbenzamide

Cat. No.: B14141352
CAS No.: 89174-80-1
M. Wt: 358.4 g/mol
InChI Key: DSIHEGDODMMACI-UHFFFAOYSA-N
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Description

N-(Dibenzylcarbamoyl)-N-methylbenzamide is a benzamide derivative featuring a dibenzylcarbamoyl group (-CON(Bn)₂, where Bn = benzyl) attached to the nitrogen of an N-methylbenzamide core. Benzamide derivatives are widely studied for their versatility in organic synthesis, pharmacological applications, and catalytic roles due to their tunable substituents and directing groups .

Properties

CAS No.

89174-80-1

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(dibenzylcarbamoyl)-N-methylbenzamide

InChI

InChI=1S/C23H22N2O2/c1-24(22(26)21-15-9-4-10-16-21)23(27)25(17-19-11-5-2-6-12-19)18-20-13-7-3-8-14-20/h2-16H,17-18H2,1H3

InChI Key

DSIHEGDODMMACI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dibenzylcarbamoyl)-N-methylbenzamide typically involves the reaction of benzamide with dibenzylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(Dibenzylcarbamoyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl groups.

Scientific Research Applications

Chemistry: N-(Dibenzylcarbamoyl)-N-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials with specific properties.

Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and protein-ligand binding mechanisms.

Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structural features make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(Dibenzylcarbamoyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-Diethyl-3-methylbenzamide (DEET)

  • Structure : Features a diethylcarbamoyl group at the 3-methylbenzamide position.
  • Applications : Widely used as an insect repellent due to its efficacy against arthropods. DEET exhibits rapid skin penetration but has associated safety concerns, including neurotoxicity at high doses .
  • Key Difference : Unlike the dibenzylcarbamoyl group in the target compound, DEET’s diethyl group reduces steric hindrance, facilitating faster metabolic clearance.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a hydroxy-tert-butyl group, forming an N,O-bidentate directing group.
  • Applications: Utilized in metal-catalyzed C–H bond functionalization reactions. Synthesized via coupling 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
  • Key Difference : The hydroxyl group enables coordination to transition metals, a feature absent in the target compound.

4-Bromo-N-(2-nitrophenyl)benzamide

  • Structure : Substituted with bromo and nitro groups for enhanced electronic effects.
  • Applications : Structural studies highlight its planar benzamide core and intermolecular hydrogen bonding, relevant for crystal engineering .
  • Key Difference: Electron-withdrawing substituents (Br, NO₂) contrast with the electron-rich dibenzylcarbamoyl group in the target compound.

Comparative Examples

  • N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide: Synthesized via DCC-mediated coupling of 2-methylbenzoic acid with 1-aminoanthraquinone (24% yield) .
  • N-(3-Methoxyphenyl)-N-methylbenzamide Derivatives : Prepared via Suzuki coupling, yielding compounds with biphenyl motifs and varying substituents (e.g., 2'-fluoro, 3'-methoxy) .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Benzamides

Compound Name Molecular Formula Melting Point (°C) Key Substituents Application Reference
N,N-Diethyl-3-methylbenzamide (DEET) C₁₂H₁₇NO N/A Diethylcarbamoyl, 3-methyl Insect repellent
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ N/A Hydroxy-tert-butyl Catalysis (C–H activation)
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide C₂₂H₂₀FNO₃ 125–127 Fluoro, methoxy Pharmaceutical research
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide C₂₂H₁₅NO₃ N/A Anthraquinone, methyl Catalysis (C–H activation)

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